Nepetalactone cis-trans-form

Phytochemistry Analytical Chemistry Natural Product Chemistry

Nepetalactone cis-trans-form (CAS 21651-62-7, IUPAC: (4aS,7S,7aR)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one) is a bicyclic iridoid monoterpenoid. It is one of several stereoisomeric nepetalactones found in catnip (Nepeta cataria) essential oil, but its specific 4aα,7α,7aα configuration (cis-fused ring junction, trans relationship of methyl groups) confers a distinct and thermodynamically stable diastereomeric identity.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 21651-62-7
Cat. No. B041879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepetalactone cis-trans-form
CAS21651-62-7
Synonyms(4aS,7S,7aR)-5,6,7,7a-Tetrahydro-4,7-dimethylcyclopenta[c]pyran-1(4aH)-one;  [4aS-(4aα,7α,7aα)]-5,6,7,7a-Tetrahydro-4,7-dimethylcyclopenta[c]pyran-1(4aH)-one;  +)-cis,trans-Nepetalactone;  (4aS,7S,7aR)-Nepetalactone;  4aα,7α,7aα-Nepetalactone; 
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1CCC2C1C(=O)OC=C2C
InChIInChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8+,9+/m0/s1
InChIKeyZDKZHVNKFOXMND-NBEYISGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nepetalactone cis-trans-form (CAS 21651-62-7): Stereochemical Identity and Procurement Relevance for Bioactivity Studies


Nepetalactone cis-trans-form (CAS 21651-62-7, IUPAC: (4aS,7S,7aR)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one) is a bicyclic iridoid monoterpenoid [1]. It is one of several stereoisomeric nepetalactones found in catnip (Nepeta cataria) essential oil, but its specific 4aα,7α,7aα configuration (cis-fused ring junction, trans relationship of methyl groups) confers a distinct and thermodynamically stable diastereomeric identity [2]. This isomer is also an endogenous sex pheromone in multiple aphid species, including the pea aphid (Acyrthosiphon pisum), where it is biosynthesized via an evolutionarily convergent pathway [3]. These stereospecific roles in both plant defense and insect communication underscore the necessity of isomerically defined material for reproducible scientific investigation.

Nepetalactone cis-trans-form: Why Stereoisomer Purity is Non-Negotiable for Reproducible Bioactivity


Procuring 'nepetalactone' or even 'catnip oil' as a generic substitute for cis-trans-nepetalactone (CAS 21651-62-7) introduces uncontrolled variability that can invalidate experimental outcomes. Natural catnip oil is a variable mixture dominated by two diastereomers: the cis-trans-form and the trans-cis-form (CAS 17257-15-7), whose ratio fluctuates with plant chemotype, harvest time, and distillation conditions [1]. Critically, these isomers are not functionally equivalent; they exhibit differential stability and distinct biological activities. For instance, the trans-cis isomer epimerizes readily to the cis-trans isomer under basic or thermal conditions, a property that is leveraged for analytical differentiation but confounds biological assays if not controlled [1]. Furthermore, published data demonstrate that insect behavioral responses and receptor binding affinities are isomer-specific [2]. Therefore, the use of undefined mixtures or the wrong single isomer can lead to irreproducible results and incorrect structure-activity conclusions, making certified single-isomer material essential for rigorous research and development.

Nepetalactone cis-trans-form (CAS 21651-62-7): Comparative Evidence Guide for Scientific Selection


Isomer Ratio and Thermodynamic Stability in Natural Nepeta cataria Oil: cis-trans vs. trans-cis

In natural catnip essential oil, the ratio of trans-cis- to cis-trans-nepetalactone is not fixed but varies significantly based on plant material and processing. The trans-cis isomer is thermodynamically less stable and epimerizes to the cis-trans isomer upon treatment with base or under thermal stress. This property is a key differentiator for analytical identification and ensures that studies using long-term stored or processed plant material may have a highly variable and undefined isomer composition [1].

Phytochemistry Analytical Chemistry Natural Product Chemistry Quality Control

Endogenous Production and Biological Specificity: cis-trans-Nepetalactone as a Conserved Aphid Sex Pheromone

The cis-trans-isomer of nepetalactone is not merely a plant metabolite; it is an endogenously biosynthesized sex pheromone in aphids. In the pea aphid (Acyrthosiphon pisum), it is produced exclusively in the hind legs of sexual females. This is a highly specific biological role, contrasting with the trans-cis isomer, which is not reported as a major endogenous aphid pheromone component [1].

Chemical Ecology Entomology Pheromone Biology Biosynthesis

Mosquito Biting Deterrence: E,Z-Nepetalactone vs. DEET in Human Bioassays

In direct comparative human-volunteer bioassays, the cis-trans isomer (referred to as E,Z-nepetalactone) showed measurable but lower antibiting efficacy than the gold-standard synthetic repellent DEET against Aedes aegypti mosquitoes. This provides a quantitative benchmark for its activity and underscores that while it is a bioactive repellent, its performance profile differs from synthetic standards, guiding appropriate application selection [1].

Medical Entomology Vector Control Repellent Development Behavioral Pharmacology

Synthetic Utility: cis-trans-Nepetalactone as a Defined Precursor for Dihydronepetalactone (DHN) Production

The cis-trans-form is a valuable and defined starting material for the semi-synthesis of dihydronepetalactone (DHN), a repellent reported to have efficacy comparable to DEET. The hydrogenation of the enol-ether double bond in the dihydropyran ring is a key transformation. Using a single, pure diastereomer like cis-trans-nepetalactone ensures the production of a stereochemically defined DHN product, which is critical for consistent biological activity and intellectual property claims [1].

Synthetic Chemistry Process Chemistry Repellent Formulation Hydrogenation

Nepetalactone cis-trans-form (CAS 21651-62-7): High-Impact Research and Industrial Application Scenarios


Aphid Pest Management: Chemical Ecology and Mating Disruption Studies

This is the definitive compound for replicating and studying the endogenous sex pheromone system of agriculturally significant aphid pests, such as the pea aphid (Acyrthosiphon pisum). Its use is essential for developing species-specific monitoring lures or investigating mating disruption strategies, as it is the exact stereoisomer produced by the insect [1].

Structure-Activity Relationship (SAR) Studies for Insect Olfaction and Repellency

Due to its well-characterized, albeit moderate, activity against Aedes aegypti in human bioassays, the cis-trans-form serves as a benchmark natural product lead in SAR campaigns. Researchers can use this defined isomer to systematically modify the nepetalactone scaffold (e.g., via hydrogenation to DHN) and quantitatively compare new analogs against both this parent compound and synthetic standards like DEET [2][3].

Process Chemistry and Semi-Synthesis of Dihydronepetalactone (DHN)

In the development and scale-up of manufacturing processes for DHN-based repellents, cis-trans-nepetalactone is the preferred starting material. Its single-isomer purity ensures that the subsequent hydrogenation reaction yields a stereochemically consistent DHN product, which is crucial for meeting quality control specifications, generating reproducible biological data, and securing robust intellectual property [3].

Analytical Method Development and Natural Product Quality Control

This compound is an indispensable reference standard for developing and validating analytical methods (e.g., GC-FID, GC-MS, HPLC) to characterize the diastereomeric composition of catnip essential oils and other Nepeta-derived products. Its known chromatographic and spectroscopic properties, as well as its stability relative to the trans-cis isomer, are critical for accurate quantification and quality assessment [4].

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